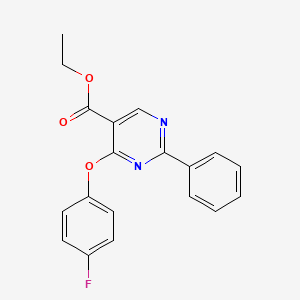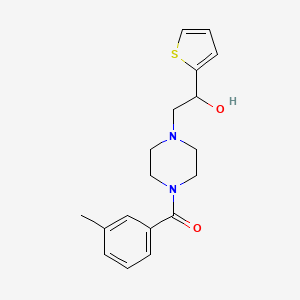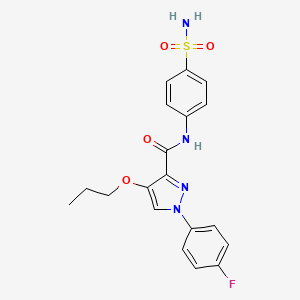
(E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated compounds and their synthesis, which can provide insights into the chemical behavior and potential synthesis routes for the compound . For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives is reported, which suggests that fluorinated aromatic compounds are of interest due to their interactions with dopamine receptors . Another study focuses on the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds, indicating the relevance of fluorinated aromatic compounds in the field of organic chemistry .
Synthesis Analysis
The synthesis of related fluorinated compounds involves starting materials such as 4-fluoro-3-hydroxytoluene and 4-fluoro-3-methyl acetophenone . These starting materials undergo various reactions, including condensation, to yield the desired fluorinated products. The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine also demonstrates the use of fluorinated aromatic compounds in the formation of heterocyclic structures . These methods could potentially be adapted to synthesize the compound "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the studies are confirmed using various spectroscopic techniques such as UV, IR, and NMR . These techniques are crucial for determining the structure and confirming the identity of the synthesized compounds. The molecular structure analysis of the compound of interest would likely involve similar spectroscopic methods to ensure the correct placement of the fluorine atom and the overall geometry of the molecule.
Chemical Reactions Analysis
The chemical reactions described in the papers involve the interaction of fluorinated compounds with biological targets, such as dopamine receptors , and the effects of substituents on the chemical properties of fluorinated aromatic compounds . The reactivity of the compound "this compound" could be inferred from these studies, suggesting that the presence of the fluorine atom and the specific substituents can significantly influence the binding affinity and selectivity towards biological receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized by their physical constants and spectral data . The fluorine atom's electronegativity and its impact on the aromatic system are important factors that influence the physical and chemical properties of the compounds. The compound "this compound" would likely exhibit properties influenced by the presence of the fluorine atom, such as increased lipophilicity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Activity : A study synthesizing derivatives of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, closely related to the compound , found that some derivatives exhibit high antibacterial activity. These derivatives were prepared through various chemical reactions and tested for their biological activities (Арутюнян et al., 2012).
Synthesis and Evaluation in Drug Development : Another research focused on 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized through a series of chemical reactions. This compound demonstrated potential antidepressant activities in animal models, indicating its relevance in drug development (Yuan, 2012).
Pharmacological Implications in Migraines and Other Disorders : The compound has been mentioned in the context of flunarizine, a drug used to treat migraines, dizziness, and epilepsy. The synthesis methods for flunarizine involve compounds similar to (E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine;hydrochloride, highlighting its significance in medicinal chemistry (Shakhmaev et al., 2016).
Antibacterial Activity of Derivatives : Research on the synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, which are structurally related to the compound, has shown significant antibacterial activity. These studies emphasize the compound's potential utility in developing new antibacterial agents (Arutyunyan et al., 2017).
Chemical Synthesis and Molecular Analysis : Several studies have focused on the synthesis and molecular characterization of compounds structurally similar to this compound. This includes analysis of their molecular structures, spectroscopic properties, and potential applications in various chemical reactions (Najiya et al., 2014).
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-methylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-12-8-2-3-9-4-6-10(11)7-5-9;/h2-7,12H,8H2,1H3;1H/b3-2+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHDWAVFWKDVSB-SQQVDAMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=CC1=CC=C(C=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC/C=C/C1=CC=C(C=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)


![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)
![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)
![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)
